

# **Application Notes and Protocols: SGC-CBP30 in Chemical Reprogramming of Somatic Cells**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) holds immense promise for regenerative medicine, disease modeling, and drug discovery. While the expression of key transcription factors (Oct4, Sox2, Klf4, and Myc) has been the cornerstone of this process, chemical reprogramming using small molecules offers a non-integrative, highly controllable, and more easily standardizable alternative. **SGC-CBP30**, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300, has emerged as a key facilitator in this field. These application notes provide a comprehensive overview of the use of **SGC-CBP30** in the chemical reprogramming of somatic cells, including its mechanism of action, protocols for its application, and expected outcomes.

SGC-CBP30 enhances reprogramming efficiency by targeting the epigenetic machinery that maintains somatic cell identity. By inhibiting the CBP/p300 bromodomains, SGC-CBP30 disrupts the reading of acetylated lysine residues on histones, leading to a decrease in the expression of somatic-specific genes.[1][2] This action is particularly effective during the initial stages of reprogramming, helping to overcome a critical barrier to the acquisition of pluripotency.[1][2] Studies have shown that SGC-CBP30 can increase reprogramming efficiency by 2-3 fold on its own and by over 10-fold when used in combination with other small molecules, such as DOT1L inhibitors.[1][2] Furthermore, its inclusion can enable the generation



of iPSCs with a reduced number of exogenous transcription factors, for instance, using only OCT4 and SOX2.[1][2]

## **Mechanism of Action**

**SGC-CBP30** is a highly specific acetyl-lysine competitive inhibitor targeting the bromodomains of CBP and p300.[1][2] These two proteins are histone acetyltransferases that act as transcriptional co-activators, playing a crucial role in regulating gene expression. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a key step in maintaining open chromatin structure and active transcription of lineage-specific genes.

By competitively inhibiting this interaction, **SGC-CBP30** prevents the recruitment of the CBP/p300 coactivator complex to enhancers and promoters of somatic genes. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) and a decrease in chromatin accessibility at these sites, ultimately resulting in the downregulation of genes that define the somatic cell's identity, such as the master mesenchymal transcription factor PRRX1.[1] This targeted suppression of the somatic gene expression program facilitates the transition towards a pluripotent state. It is important to note that while bromodomain inhibition is beneficial, the catalytic activity of CBP/p300 is still required for the induction of pluripotency genes.[1]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from studies utilizing **SGC-CBP30** in cellular reprogramming contexts.

Table 1: **SGC-CBP30** Potency and Selectivity

| Target | IC50 (in<br>vitro assay) | Cellular<br>EC50<br>(NanoBRET<br>assay) | Selectivity<br>over<br>BRD4(1) | Selectivity<br>over<br>BRD4(2) | Reference |
|--------|--------------------------|-----------------------------------------|--------------------------------|--------------------------------|-----------|
| СВР    | 21 nM                    | 0.28 μΜ                                 | >40-fold                       | >250-fold                      | [3][4]    |
| p300   | 38 nM                    | Not Reported                            | Not Reported                   | Not Reported                   | [3][5]    |



Table 2: Efficacy of SGC-CBP30 in Enhancing Reprogramming Efficiency

| Reprogram<br>ming<br>Cocktail     | Cell Type            | SGC-CBP30<br>Concentrati<br>on | Fold<br>Increase in<br>Efficiency<br>(vs. control)                  | Notes                                         | Reference |
|-----------------------------------|----------------------|--------------------------------|---------------------------------------------------------------------|-----------------------------------------------|-----------|
| OSKM                              | Human<br>Fibroblasts | 0.5 μΜ                         | 2-3 fold                                                            | SGC-CBP30 used alone.                         | [1][2]    |
| OSKM +<br>iDOT1L                  | Human<br>Fibroblasts | 0.5 μΜ                         | >10 fold                                                            | Synergistic effect with DOT1L inhibition.     | [1][2]    |
| os                                | Human<br>Fibroblasts | 0.5 μΜ                         | Significant<br>increase                                             | Enabled reprogrammi ng with only two factors. | [1]       |
| Chemical<br>Cocktail<br>(Stage 2) | Human<br>Fibroblasts | 2 μΜ                           | Part of a<br>multi-stage<br>chemical<br>reprogrammi<br>ng protocol. | [6]                                           |           |

## **Experimental Protocols**

The following are generalized protocols for the application of **SGC-CBP30** in chemical reprogramming experiments, based on published literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

## Protocol 1: Enhancement of Yamanaka Factor-Mediated Reprogramming

This protocol describes the use of **SGC-CBP30** to enhance the efficiency of reprogramming initiated by the expression of Oct4, Sox2, Klf4, and Myc (OSKM).



#### Materials:

- Human somatic cells (e.g., fibroblasts)
- Lentiviral or episomal vectors for OSKM expression
- Appropriate somatic cell culture medium (e.g., DMEM with 10% FBS)
- iPSC culture medium (e.g., mTeSR™1 or E8)
- **SGC-CBP30** (stock solution in DMSO)
- Matrigel or other suitable extracellular matrix
- Tra-1-60 antibody for live staining of pluripotent colonies

#### Procedure:

- Cell Seeding: Seed human fibroblasts at an appropriate density in a 6-well plate.
- Transduction/Transfection: The following day, transduce or transfect the cells with OSKM expression vectors.
- Induction of Reprogramming: After 24-48 hours, replace the medium with fresh somatic cell medium supplemented with SGC-CBP30 at a final concentration of 0.5 μM. The final DMSO concentration should not exceed 0.1%.
- Early Stage Treatment: Continue to culture the cells in the presence of **SGC-CBP30** for the first 7-14 days of the reprogramming process, changing the medium every 1-2 days.[1]
- Transition to iPSC Medium: Around day 7, switch to a suitable iPSC medium. Continue to supplement with **SGC-CBP30** until day 14 if a two-week treatment is desired.
- Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically between days 14 and 28.
- Colony Identification and Isolation: Around day 21-28, identify pluripotent colonies by their characteristic morphology and/or by live staining with an antibody against a pluripotency



marker such as Tra-1-60. Manually pick and expand the colonies on a Matrigel-coated plate in iPSC medium.

 Characterization: Fully characterize the resulting iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4), transgene silencing, and the potential to differentiate into the three germ layers.[1]

## Protocol 2: Component of a Multi-Stage Chemical Reprogramming Cocktail

This protocol outlines the inclusion of **SGC-CBP30** in a multi-stage, purely chemical reprogramming process to generate human chemically induced pluripotent stem cells (hCiPSCs).

#### Materials:

- Human fibroblasts
- Multi-stage chemical reprogramming media as described in Guan et al., 2022.
- SGC-CBP30 (stock solution in DMSO)

#### Procedure:

- Stage 1 (Dedifferentiation): Culture human fibroblasts in a medium containing a combination of small molecules (e.g., CHIR99021, 616452, TTNPB, SAG, ABT-869, Y-27632) to induce an intermediate plastic state.[6]
- Stage 2 (Induction of Hypomethylation and Proliferation): Transition the cells to a second medium containing a different cocktail of small molecules. During this stage, supplement the culture medium with 2 μM **SGC-CBP30**.[6] This stage aims to induce a hypomethylated state and promote proliferation.
- Subsequent Stages: Follow the established multi-stage protocol, which typically involves further medium changes to activate the pluripotency gene network and stabilize the pluripotent state.[6]



• Colony Isolation and Characterization: Isolate and expand the resulting hCiPSC colonies, followed by thorough characterization as described in Protocol 1.[6]

# Visualizations Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Mechanism of **SGC-CBP30** in repressing somatic gene expression.

## **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. selleckchem.com [selleckchem.com]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. New Breakthrough: Generate pluripotent stem cells via chemical reprogramming of human somatic cells [bldpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SGC-CBP30 in Chemical Reprogramming of Somatic Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#using-sgc-cbp30-in-chemical-reprogramming-of-somatic-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com